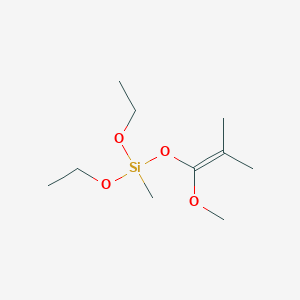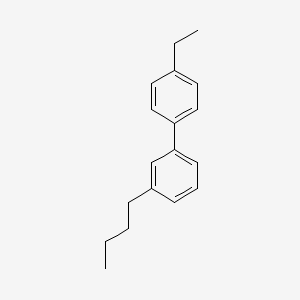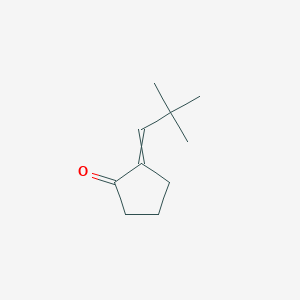
2-(2,2-Dimethylpropylidene)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylpropylidene)cyclopentan-1-one is an organic compound that belongs to the class of cyclopentanones It is characterized by a cyclopentane ring with a ketone functional group and a 2,2-dimethylpropylidene substituent
Méthodes De Préparation
The synthesis of 2-(2,2-Dimethylpropylidene)cyclopentan-1-one can be achieved through several routes. One common method involves the elimination of α-bromo-cyclopentanone using lithium carbonate . Another approach is the Claisen condensation-decarboxylation-isomerization cascade of unsaturated diesters . Additionally, the acid-catalyzed dehydration of cyclopentanediols can afford cyclopentanones . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(2,2-Dimethylpropylidene)cyclopentan-1-one undergoes various chemical reactions typical of α-β unsaturated ketones. These reactions include:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Baylis-Hillman Reaction: A carbon-carbon bond-forming reaction between an aldehyde or ketone and an activated alkene.
Michael Reaction: A conjugate addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.
Diels-Alder Reaction: A cycloaddition reaction between a conjugated diene and a dienophile, forming a cyclohexene derivative.
Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2,2-Dimethylpropylidene)cyclopentan-1-one is a versatile compound with applications in various scientific research fields:
Biology: Its derivatives may be studied for potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a precursor for pharmaceuticals or as a ligand in drug design.
Industry: It is employed in the synthesis of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dimethylpropylidene)cyclopentan-1-one involves its reactivity as an α-β unsaturated ketone. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon, leading to the formation of various adducts . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
2-(2,2-Dimethylpropylidene)cyclopentan-1-one can be compared with other cyclopentanones and related compounds:
Cyclopentenone: Contains a similar cyclopentane ring with a ketone group but lacks the 2,2-dimethylpropylidene substituent.
Cyclohexenone: A six-membered ring analog with similar reactivity but different steric and electronic properties.
Cyclopropenone: A three-membered ring compound with distinct reactivity due to ring strain.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
106115-43-9 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
2-(2,2-dimethylpropylidene)cyclopentan-1-one |
InChI |
InChI=1S/C10H16O/c1-10(2,3)7-8-5-4-6-9(8)11/h7H,4-6H2,1-3H3 |
Clé InChI |
HJHUTVRLTWLONI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C=C1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


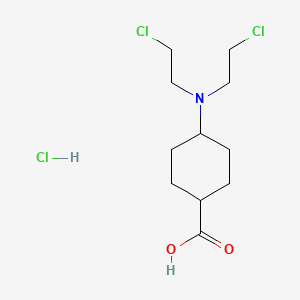
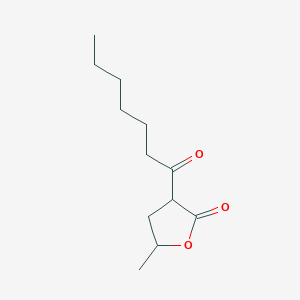
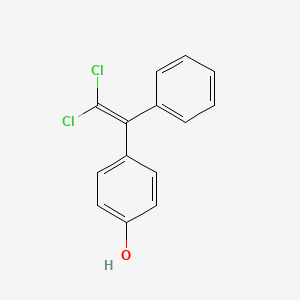
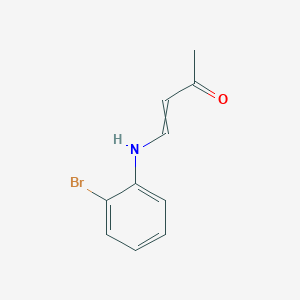

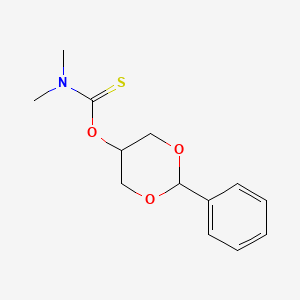
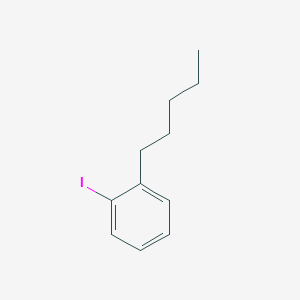

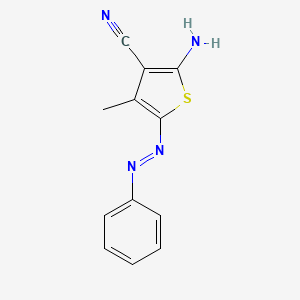
![2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B14338521.png)


